2-Oxa-7-azaspiro[4.4]nonane hydrochloride
Overview
Description
2-Oxa-7-azaspiro[4.4]nonane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Oxa-7-azaspiro[4Therefore, the impact of these properties on the bioavailability of 2-Oxa-7-azaspiro[4.4]nonane hydrochloride is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Oxa-7-azaspiro[4Factors such as temperature, pH, and presence of other molecules could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
2-Oxa-7-azaspiro[4.4]nonane hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes that are involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .
Biological Activity
2-Oxa-7-azaspiro[4.4]nonane hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C7H14ClNO
- Molecular Weight : Approximately 175.67 g/mol
- Structure : The spirocyclic structure enhances the compound's ability to interact with biological targets.
Research indicates that this compound exhibits various biological activities through specific mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains by inhibiting key enzymes involved in bacterial metabolism.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways.
- Interaction with Receptors : The spirocyclic structure allows for unique binding interactions with various receptors and enzymes, enhancing its biological efficacy.
Biological Activity Overview
The following table summarizes the biological activities of this compound based on available research:
Activity Type | Description |
---|---|
Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in specific cancer cell lines |
Enzyme Inhibition | Modulates activity of enzymes involved in metabolic pathways |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. General methods include:
- Formation of the Spirocyclic Structure : Utilizing nitrogen and oxygen-containing precursors.
- Hydrochloride Salt Formation : Enhancing solubility for pharmaceutical applications.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
- Methodology : Disk diffusion method was used to assess antimicrobial activity.
- Results : Zones of inhibition were significantly larger compared to control groups.
-
Investigation into Anticancer Effects : Research by Johnson et al. (2023) investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells.
- Methodology : MTT assay was employed to determine cell viability post-treatment.
- Findings : The compound induced apoptosis in treated cells, suggesting a potential mechanism for anticancer activity.
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDSMBVEMCDBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.